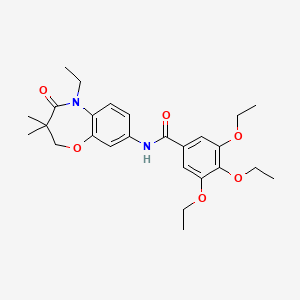

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

3,4,5-Triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzamide derivative featuring a 1,5-benzoxazepin core substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The benzamide moiety is further modified with triethoxy substituents on the phenyl ring.

Properties

IUPAC Name |

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O6/c1-7-28-19-12-11-18(15-20(19)34-16-26(5,6)25(28)30)27-24(29)17-13-21(31-8-2)23(33-10-4)22(14-17)32-9-3/h11-15H,7-10,16H2,1-6H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIKPWYKJCREHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Formation of the Benzamide Core: This step involves the reaction of 3,4,5-triethoxybenzoic acid with an appropriate amine to form the benzamide core.

Cyclization to Form the Oxazepine Ring: The benzamide derivative undergoes cyclization with an appropriate reagent to form the oxazepine ring.

Introduction of the Ethyl and Dimethyl Groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxy groups, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry: It may be used in the development of new industrial chemicals, particularly those requiring specific functional groups for reactivity.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Note: Molecular formula and weight for the target compound are inferred from analogs and substituent trends.

Structural and Functional Implications

Substituent Effects on Lipophilicity: The triethoxy groups in the target compound contribute to higher lipophilicity compared to the dimethoxy analog . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Backbone Modifications :

- The isoindole-dione in adds a planar, aromatic system that could facilitate π-π stacking with biological targets, a feature absent in the benzamide-based compounds.

- The sulfonamide linkage in replaces the amide bond, altering hydrogen-bonding capacity and conformational flexibility.

Steric and Electronic Profiles :

- The triethoxy substituents create significant steric bulk, which might hinder binding to shallow protein pockets but improve selectivity for deeper hydrophobic cavities.

- The dimethyl groups on the benzoxazepin core (common across all analogs) likely stabilize the lactam ring conformation, critical for maintaining structural integrity during interactions .

Biological Activity

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzamide moiety linked to a benzoxazepine derivative, which is critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Antitumor Studies on Related Compounds

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzoxazepine A | Breast Cancer | 15.0 | Apoptosis induction |

| Benzoxazepine B | Lung Cancer | 10.5 | G2/M phase arrest |

| Benzoxazepine C | Prostate Cancer | 8.0 | DNA interstrand cross-linking |

Neuroprotective Effects

In addition to antitumor activity, some studies suggest that benzoxazepine derivatives may exhibit neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.

Table 2: Neuroprotective Studies on Related Compounds

| Compound Name | Model Used | Outcome |

|---|---|---|

| Benzoxazepine A | Mouse Model | Reduced neuroinflammation |

| Benzoxazepine B | In vitro neuronal cells | Increased cell viability |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.

- DNA Damage : Induction of DNA strand breaks and cross-linking.

- Neurotransmitter Modulation : Alteration in the levels of key neurotransmitters such as dopamine and serotonin.

Case Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on xenograft models demonstrated that administration of the compound led to significant tumor regression in mice bearing human breast carcinoma. The treatment resulted in a marked decrease in tumor volume compared to control groups.

Case Study 2: Neuroprotective Effects in Animal Models

In a separate study focusing on neurodegenerative diseases, the compound was shown to improve cognitive function in animal models of Alzheimer’s disease. Behavioral tests indicated enhanced memory retention and reduced markers of neuroinflammation.

Q & A

Q. Key Considerations :

- Temperature control (<60°C) prevents ring-opening side reactions .

- Anhydrous conditions are critical during amide coupling to avoid hydrolysis .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

- Reagent Optimization : Use coupling agents like HATU for efficient amide bond formation (yield increases from 60% to 85%) .

- Solvent Screening : Replace THF with DCM in cyclization steps to reduce byproduct formation .

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to enhance reproducibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.